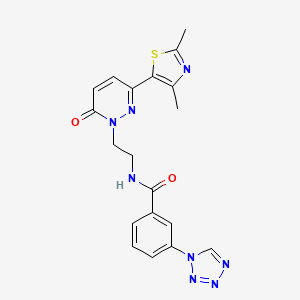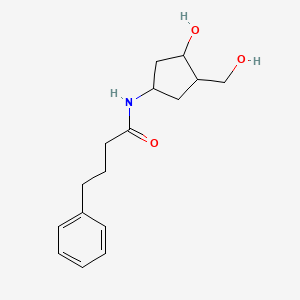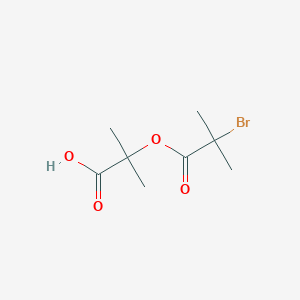
1-(3,5-difluorobenzyl)-5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds involves various organic synthesis techniques, including the use of catalysts and specific reaction conditions to achieve the desired molecular architecture. For example, the synthesis and crystal structure of a compound with a similar structure involving fluorobenzyl and pyridinone components were detailed, highlighting the methods used to achieve the complex molecular structure (Lv Zhi, 2009). Similarly, Sridhar and Perumal (2005) described a protocol for synthesizing 1,4-dihydropyridines, indicating the versatility of synthesis methods for compounds within this chemical domain (R. Sridhar & P. Perumal, 2005).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation. For instance, the crystal structure of a similar compound was investigated to understand its geometric configuration and molecular interactions (B. K. Sagar et al., 2017).
科学的研究の応用
Synthesis and Antimicrobial Activities
1-(3,5-difluorobenzyl)-5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is part of a family of compounds, which includes 1,2,4-oxadiazoles and 1,2,4-triazoles, that are synthesized through various chemical reactions. The antimicrobial activities of these compounds have been a significant area of research. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. They found that these compounds exhibited good to moderate antimicrobial activity, indicating their potential use in medical applications (Bayrak et al., 2009).
Photophysical Properties and Material Applications
The structural modifications in the pyridine moiety of similar compounds have been studied for their impact on photophysical properties. Shang et al. (2015) conducted a theoretical investigation on a series of Ir(III) complexes to explore how N-substitution affects their photophysical properties. They discovered that certain modifications could lead to higher photoluminescent quantum efficiency, suggesting potential applications in blue-emitting materials for OLEDs (Shang et al., 2015).
Potential Anticancer Properties
Another research avenue involves the exploration of the anticancer properties of related compounds. Zhang et al. (2005) discovered that a compound in the same family induced apoptosis in certain cancer cell lines. This compound arrested cells in the G(1) phase, leading to apoptosis. Their research emphasizes the potential of these compounds as anticancer agents (Zhang et al., 2005).
Electronic Properties in OLEDs
Research into the electronic properties of similar compounds has indicated their potential in Organic Light Emitting Diodes (OLEDs). For example, Liu et al. (2014) investigated the electronic structures and photophysical properties of heteroleptic Ir(III) carbene complexes and found that with systematic addition of N substitution in ligands, the properties can be tuned for efficient phosphorescence emitters, suggesting their use in OLEDs (Liu et al., 2014).
特性
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2/c21-15-3-1-2-13(8-15)19-24-20(28-25-19)14-4-5-18(27)26(11-14)10-12-6-16(22)9-17(23)7-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGRCNZLYRTGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)


![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)
![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)
![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)